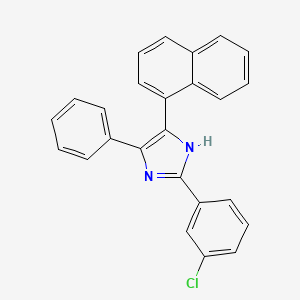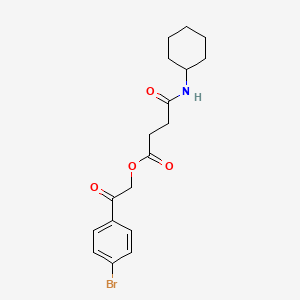![molecular formula C24H20O3S B5193971 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5193971.png)
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one, also known as BEO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEO belongs to the class of benzothiophene derivatives and has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and apoptosis. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory genes. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has also been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has been found to possess various biochemical and physiological effects, including antiproliferative, anti-inflammatory, and neuroprotective activities. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has also been shown to enhance the antioxidant defense system and reduce the oxidative stress-induced damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one in lab experiments is its potent biological activity, which makes it an ideal candidate for studying various disease models. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one. One of the potential areas of research is the development of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one-based drug formulations for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the identification of the specific molecular targets of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and toxicity of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one in vivo and to determine its pharmacokinetic and pharmacodynamic properties. Overall, the research on 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-acetylbenzothiophene in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has shown significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Inflammation is a common underlying factor in many diseases, including arthritis, asthma, and cardiovascular disorders. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has been shown to possess potent anti-inflammatory activity by inhibiting the pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. 2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one has been found to possess neuroprotective activity by preventing the oxidative stress-induced damage to neurons and enhancing their survival.
Propiedades
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3S/c1-2-26-21-14-18(12-13-20(21)27-16-17-8-4-3-5-9-17)15-23-24(25)19-10-6-7-11-22(19)28-23/h3-15H,2,16H2,1H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPBPKSZRDIBEW-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5193896.png)


![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5193925.png)
![methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5193926.png)
![N-allyl-N-[4-(3-methylphenoxy)butyl]-2-propen-1-amine hydrochloride](/img/structure/B5193930.png)
![4-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5193938.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5193951.png)
![methyl 4-{[4-({[3-(1,3-thiazol-4-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5193953.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B5193955.png)
![N-allyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5193961.png)